molecular formula C24H19ClN2O3 B11446506 5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11446506
M. Wt: 418.9 g/mol
InChI Key: FRKVNYDBAJSEHK-UHFFFAOYSA-N
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Description

5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines benzoyl, chlorophenyl, and methano-benzoxadiazocin moieties, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multi-step organic reactions. One common approach is the reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with N-cyanoacetohydrazide under basic conditions . The reaction is carried out in a solvent such as 1,4-dioxane at room temperature, followed by acidification with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control of reaction conditions and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-benzoyl-3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one lies in its methano-benzoxadiazocin core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

12-benzoyl-10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C24H19ClN2O3/c1-24-15-20(19-9-5-6-10-21(19)30-24)26(22(28)16-7-3-2-4-8-16)23(29)27(24)18-13-11-17(25)12-14-18/h2-14,20H,15H2,1H3

InChI Key

FRKVNYDBAJSEHK-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=O)N2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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